molecular formula C13H13BrS B13177876 Methyldiphenylsulfoniumbromide

Methyldiphenylsulfoniumbromide

Cat. No.: B13177876
M. Wt: 281.21 g/mol
InChI Key: XKRDGCRSIDEMIN-UHFFFAOYSA-M
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Description

Methyldiphenylsulfoniumbromide is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a sulfur atom bonded to three organic groups and a counterion, in this case, bromide. This compound is known for its utility in various chemical reactions and applications, particularly in organic synthesis and as a photoinitiator in polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyldiphenylsulfoniumbromide can be synthesized through the reaction of diphenyl sulfide with methyl bromide in the presence of a strong acid, such as hydrobromic acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyldiphenylsulfoniumbromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to diphenyl sulfide.

    Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides are employed under mild to moderate conditions.

Major Products:

    Oxidation: Diphenyl sulfoxide or diphenyl sulfone.

    Reduction: Diphenyl sulfide.

    Substitution: Various substituted sulfonium salts depending on the nucleophile used.

Scientific Research Applications

Methyldiphenylsulfoniumbromide has a wide range of applications in scientific research:

    Chemistry: It is used as a photoinitiator in polymerization reactions, particularly in the production of photoresists and other light-sensitive materials.

    Biology: It serves as a reagent in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: It is utilized in the manufacturing of specialty chemicals and materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which methyldiphenylsulfoniumbromide exerts its effects is primarily through its ability to generate reactive intermediates upon exposure to light or heat. These intermediates can initiate polymerization reactions or participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • Triphenylsulfonium chloride
  • Dimethylsulfonium iodide
  • Ethylphenylsulfonium bromide

Each of these compounds has distinct properties and uses, making methyldiphenylsulfoniumbromide a valuable addition to the toolkit of chemists and researchers.

Properties

Molecular Formula

C13H13BrS

Molecular Weight

281.21 g/mol

IUPAC Name

methyl(diphenyl)sulfanium;bromide

InChI

InChI=1S/C13H13S.BrH/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;1H/q+1;/p-1

InChI Key

XKRDGCRSIDEMIN-UHFFFAOYSA-M

Canonical SMILES

C[S+](C1=CC=CC=C1)C2=CC=CC=C2.[Br-]

Origin of Product

United States

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